molecular formula C15H16FNO2S B8535314 Ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)-2-methylpropanoate

Ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)-2-methylpropanoate

Cat. No. B8535314
M. Wt: 293.4 g/mol
InChI Key: XARRDOFGRYXMLR-UHFFFAOYSA-N
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Patent
US09139580B2

Procedure details

To a stirred solution of ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)-2-methylpropanoate (4.56 g, 15.5 mmol) in 1:1:1 THF/ethanol/water (45 mL) was added lithium hydroxide monohydrate (2.93 g, 69.8 mmol). The reaction was stirred overnight, concentrated and redissolved in water (175 mL). The solution was washed with ether (1×100 mL), acidified by the addition of 1.0 N HCl (80 mL) and extracted with ethyl acetate (2×70 mL). The combined extracts were dried (Na2SO4) and concentrated to afford 2-(2-(4-fluorophenyl)thiazol-4-yl)-2-methylpropanoic acid as a white solid (4.04 g, 98%). This material was used in the next step without purification.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
THF ethanol water
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[C:11]([C:13]([CH3:20])([CH3:19])[C:14]([O:16]CC)=[O:15])[N:12]=2)=[CH:4][CH:3]=1.O.[OH-].[Li+]>C1COCC1.C(O)C.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][CH:10]=[C:11]([C:13]([CH3:20])([CH3:19])[C:14]([OH:16])=[O:15])[N:12]=2)=[CH:6][CH:7]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1SC=C(N1)C(C(=O)OCC)(C)C
Name
Quantity
2.93 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF ethanol water
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1.C(C)O.O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in water (175 mL)
WASH
Type
WASH
Details
The solution was washed with ether (1×100 mL)
ADDITION
Type
ADDITION
Details
acidified by the addition of 1.0 N HCl (80 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1SC=C(N1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.